molecular formula C29H33NO2 B8458573 rac 7-Methoxy Lasofoxifene

rac 7-Methoxy Lasofoxifene

Cat. No.: B8458573
M. Wt: 427.6 g/mol
InChI Key: NAPIZYZVKMASNP-UHFFFAOYSA-N
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Description

rac 7-Methoxy Lasofoxifene is a complex organic compound with a unique structure that combines a naphthalene derivative with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac 7-Methoxy Lasofoxifene typically involves multiple steps. One common approach is to start with the preparation of 1,2,3,4-tetrahydro-2-phenyl-6-methoxynaphthalene, which can be synthesized through the hydrogenation of 2-phenyl-6-methoxynaphthalene under specific conditions . This intermediate is then reacted with 4-(2-chloroethyl)phenol to form the phenoxyethyl derivative. Finally, the pyrrolidine ring is introduced through a nucleophilic substitution reaction with pyrrolidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

rac 7-Methoxy Lasofoxifene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Fully saturated derivatives

    Substitution: Functionalized derivatives with diverse chemical properties

Mechanism of Action

The mechanism of action of rac 7-Methoxy Lasofoxifene involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac 7-Methoxy Lasofoxifene is unique due to its combination of a naphthalene derivative with a pyrrolidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C29H33NO2

Molecular Weight

427.6 g/mol

IUPAC Name

1-[2-[4-(6-methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]ethyl]pyrrolidine

InChI

InChI=1S/C29H33NO2/c1-31-26-14-16-28-24(21-26)11-15-27(22-7-3-2-4-8-22)29(28)23-9-12-25(13-10-23)32-20-19-30-17-5-6-18-30/h2-4,7-10,12-14,16,21,27,29H,5-6,11,15,17-20H2,1H3

InChI Key

NAPIZYZVKMASNP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The synthesis begins with bromination1 of 2-bromo-5-methoxy-toluene to provide the benzyl bromide 1-Bromo-2-bromomethyl-4-methoxy-benzene. Alkylation of ethyl benzoylacetate2 with the benzyl bromide followed by decarboxylation leads to the ketone 3-(2-Bromo-5-methoxy-phenyl)-1-phenyl-propan-1-one, which is protected3 as the ketal 2-[2-Bromo-5-methoxy-phenyl)-2-phenyl-[1,3]dioxolane. Metal-halogen exchange of ketal 2-[2-Bromo-5-methoxy-phenyl)-2-phenyl-[1,3]dioxolane provides an aryl-lithium species, which adds readily to either 4-benzyloxy-benzoate or 4-benzoxy-benzontrile4 and furnishes the diketone 3-[2-(4-Benzyloxy-benzoyl)-5-methoxy-phenyl]-1-phenyl-propan-1-one upon acidic work-up. The diketone undergoes a titanium mediated McMurry type coupling5 to provide the alkene 4-(4-Benzyloxy-phenyl)-7-methoxy-3-phenyl-1,2-dihydro-naphthalene, which possesses the carbon framework of cis-1-{2-[4-(6-methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]ethyl}pyrrolidine with all the functional groups in place. A palladium catalyzed hydrogenation achieves the reduction of the olefinic double bond and deprotection of the benzyl ether in one pot. The introduction of the N-ethyl-pyrrolidino side-chain is achieved under Mitsunobu conditions to afford 1-{2-[4-(6-Methoxy-2-phenyl-1,2,3,4-tetrahydro-naphthalen-1-yl)-phenoxy]-ethyl}-pyrrolidine, the key precursor to cis-1-{2-[4-(6-methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]ethyl}pyrrolidine. This compound is converted to cis-6-phenyl-5-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-5,6,7,8-tetrahydronaphthalene-2-ol with HBr as described in U.S. Pat. No. 5,552,241.
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Synthesis routes and methods II

Procedure details

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